molecular formula C14H19FN2O2 B1427308 Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 1225218-41-6

Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No. B1427308
M. Wt: 266.31 g/mol
InChI Key: ODJBRNQYRFKPBJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is C14H19FN2O2 . The molecular weight is 266.31 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate are not fully detailed in the search results. The molecular weight is 266.31 g/mol .

Scientific Research Applications

Enzymatic C-Demethylation and Metabolism

One study focused on the in vitro metabolism of a related compound, a novel dipeptidyl peptidase-4 inhibitor, highlighting the enzymatic processes involved in its metabolism, including hydroxylation and carbonyl reduction. This research underscores the compound's metabolic stability and potential pharmacokinetic properties, making it relevant for drug development processes (H. Yoo et al., 2008).

Asymmetric Synthesis and Chemical Properties

Another investigation demonstrated the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, employing a nitrile anion cyclization strategy. This study not only highlights the synthetic versatility of tert-butyl-substituted pyrrolidines but also their potential in creating compounds with significant chiral purity, important for pharmaceutical applications (John Y. L. Chung et al., 2005).

Determination of Absolute Configuration

Research on the absolute configuration of related compounds, such as (+)- and (−)-N-CBZ-3-fluoropyrrolidine-3-methanol, has been conducted using vibrational circular dichroism and confirmed by chemical synthesis. This work is critical for understanding the stereochemical aspects of these molecules, which is essential for their application in drug design and synthesis (P. Procopiou et al., 2016).

Crystal Structure Analysis

The synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was detailed, providing insights into the molecular conformation and intermolecular interactions of such compounds. X-ray diffraction studies offer valuable information for designing molecules with desired physical and chemical properties (S. Naveen et al., 2007).

Novel Macrocyclic Inhibitors Synthesis

A study reported the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, demonstrating their utility in synthesizing novel macrocyclic Tyk2 inhibitors. This research illustrates the compound's role in developing new therapeutic agents with potential applications in treating autoimmune diseases (Y. Sasaki et al., 2020).

properties

IUPAC Name

tert-butyl 3-fluoro-3-pyridin-3-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-8-6-14(15,10-17)11-5-4-7-16-9-11/h4-5,7,9H,6,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJBRNQYRFKPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CN=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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